molecular formula C20H13ClF2N4O3S B11510109 N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11510109
M. Wt: 462.9 g/mol
InChI Key: IBPXVEMHXHTNOE-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorodifluoromethoxy group, a cyano group, and a dihydropyrimidinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

  • Formation of the Chlorodifluoromethoxy Phenyl Intermediate

    • Starting with a suitable phenol derivative, the chlorodifluoromethoxy group is introduced using chlorodifluoromethane and a base such as sodium hydride.
    • Reaction conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).
  • Synthesis of the Dihydropyrimidinyl Intermediate

    • The dihydropyrimidinyl moiety is synthesized via a Biginelli reaction, involving an aldehyde, a β-keto ester, and urea.
    • Reaction conditions: Acidic medium, typically using hydrochloric acid, at elevated temperatures.
  • Coupling of Intermediates

    • The chlorodifluoromethoxy phenyl intermediate is coupled with the dihydropyrimidinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
    • Reaction conditions: Room temperature in an inert atmosphere.
  • Final Acetamide Formation

    • The final step involves the introduction of the acetamide group through an amidation reaction.
    • Reaction conditions: Use of an amine source like ammonium acetate in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the phenyl and dihydropyrimidinyl moieties.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction

    • Reduction reactions can target the cyano group, converting it to an amine.
    • Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
  • Substitution

    • The chlorodifluoromethoxy group can participate in nucleophilic substitution reactions.
    • Common reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in the development of enzyme inhibitors.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Investigated for its potential as a therapeutic agent, particularly in cancer research.
  • Studied for its ability to modulate specific biochemical pathways.

Industry

  • Potential use in the development of advanced materials.
  • Studied for its properties as a precursor in polymer synthesis.

Mechanism of Action

The mechanism by which N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is known to affect signal transduction, gene expression, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
  • N-[4-(METHOXY)PHENYL]-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Uniqueness

  • The presence of the chlorodifluoromethoxy group distinguishes it from other similar compounds, potentially leading to unique reactivity and biological activity.
  • The combination of the cyano and dihydropyrimidinyl moieties provides a unique scaffold for interaction with biological targets.

Properties

Molecular Formula

C20H13ClF2N4O3S

Molecular Weight

462.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H13ClF2N4O3S/c21-20(22,23)30-14-8-6-13(7-9-14)25-16(28)11-31-19-26-17(12-4-2-1-3-5-12)15(10-24)18(29)27-19/h1-9H,11H2,(H,25,28)(H,26,27,29)

InChI Key

IBPXVEMHXHTNOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C#N

Origin of Product

United States

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